molecular formula C23H26N2O3 B13106001 3-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-yl)phenol

3-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-yl)phenol

Cat. No.: B13106001
M. Wt: 378.5 g/mol
InChI Key: LLXIHMMXHLPBCW-UHFFFAOYSA-N
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Description

3-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-yl)phenol is a chemical compound of significant interest in medicinal chemistry and neuroscience research. This compound features a naphthalene group linked via a propanoloxy chain to a phenylpiperazine core, a structural motif commonly associated with central nervous system (CNS) activity . The N-arylpiperazine moiety is particularly recognized for its affinity for serotonergic and dopaminergic neurotransmitter systems, which are critical targets in the study of psychiatric and neurological conditions . The specific structural configuration of this compound suggests potential as a key intermediate or lead molecule in the design and synthesis of novel pharmacologically active agents. Researchers can utilize this compound to explore its mechanism of action, which may involve the modulation of G-protein coupled receptors (GPCRs) such as adrenergic or serotonin receptors, given the established role of similar piperazine derivatives in receptor binding studies . Its application is primarily in preclinical research, including synthetic chemistry for the development of new therapeutic candidates, as well as in vitro binding and functional assays to characterize receptor interactions and signaling pathways. The product is supplied with a guaranteed high level of purity to ensure consistent and reliable research outcomes. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this compound.

Properties

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

IUPAC Name

3-[4-(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]phenol

InChI

InChI=1S/C23H26N2O3/c26-20-8-4-7-19(15-20)25-13-11-24(12-14-25)16-21(27)17-28-23-10-3-6-18-5-1-2-9-22(18)23/h1-10,15,21,26-27H,11-14,16-17H2

InChI Key

LLXIHMMXHLPBCW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(COC2=CC=CC3=CC=CC=C32)O)C4=CC(=CC=C4)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-yl)phenol typically involves multiple steps. One common method includes the reaction of 1-naphthol with epichlorohydrin to form 1-(naphthalen-1-yloxy)-2,3-epoxypropane. This intermediate is then reacted with piperazine to yield 3-(4-(2-hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-yl)phenol .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The naphthalen-1-yloxy group can be reduced to form dihydronaphthalenes.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Dihydronaphthalenes and related compounds.

    Substitution: Various substituted phenols and naphthalenes.

Scientific Research Applications

3-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-yl)phenol involves its interaction with specific molecular targets. For instance, it can act as a β2-adrenergic receptor antagonist, blocking the receptor and inhibiting downstream signaling pathways. This results in the modulation of physiological processes such as heart rate and bronchial dilation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The compound is compared to analogs with modifications in:

  • Aryl substituents on the piperazine ring.
  • Oxygen-linked groups (e.g., naphthyloxy vs. quinolyloxy).
  • Functional groups (hydroxyl vs. methoxy, cyano).
Table 1: Key Structural Differences and Physicochemical Properties
Compound Name Substituent on Piperazine Oxygen-Linked Group Purity (%) Retention Time (min) Molecular Weight
3-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-yl)phenol (Target) 3-Hydroxyphenyl Naphthalen-1-yloxy N/A N/A ~423.5*
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxy-propan-2-ol 2-Methoxyphenyl Naphthalen-1-yloxy N/A N/A 438.5
3-{2-Hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-5-methyl-5-(naphthalen-1-yl)imidazolidine-2,4-dione 2-Methoxyphenyl Naphthalen-1-yl 99.04 4.69 ~584.6
rac-1-{4-[2-Hydroxy-3-(5-quinolyloxy)propyl]-piperazin-1-yl}-2,2-diphenylethan-1-one fumarate Diphenylacetyl 5-Quinolyloxy High (Process-Optimized) N/A ~641.6

*Calculated based on molecular formula.

Pharmacological and Physicochemical Insights

Aryl Substituent Effects: The 3-hydroxyphenyl group in the target compound enhances polarity compared to 2-methoxyphenyl in ’s analog. This may improve aqueous solubility but reduce blood-brain barrier permeability . 2-Cyanophenyl and 4-chlorophenoxy substituents (, Compounds 9, 11) increase lipophilicity, correlating with higher retention times (4.65–5.10 min) .

Oxygen-Linked Group Impact: Naphthalen-1-yloxy (target) vs.

Functional Group Contributions :

  • The hydroxyl group in the target compound’s propyl chain facilitates hydrogen bonding, critical for receptor binding. In contrast, imidazolidinedione -containing analogs () show reduced mobility due to rigid bicyclic cores, possibly affecting bioavailability .

Research Findings and Clinical Relevance

  • Receptor Binding: Methoxyphenyl analogs () are marketed as Avishot/Flivas, indicating serotonin or adrenergic receptor activity. The target’s phenolic group may modulate selectivity for these targets .
  • DAT/Sigma-1 Activity: highlights that naphthyl/quinolyl-piperazine hybrids often balance DAT affinity (Ki = 4.3–51 nM) with sigma-1 receptor interactions. The target’s hydroxyl group could enhance sigma-1 selectivity .

Biological Activity

3-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-yl)phenol, also referred to as 2-[4-(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazin-1-yl]phenol, is a chemical compound with significant potential in pharmacology due to its structural characteristics. This compound features a piperazine ring, a naphthalene moiety, and a phenolic group, which may contribute to its biological activity. The molecular formula is C23H33N3O3C_{23}H_{33}N_{3}O_{3}, with a molecular weight of approximately 378.464 g/mol and a logP value of 3.1102, indicating moderate lipophilicity that influences its biological distribution and activity.

Chemical Structure and Properties

The structural complexity of this compound allows for various interactions within biological systems. The hydroxyl group can engage in hydrogen bonding, enhancing solubility and reactivity. Below is a summary of its structural properties:

PropertyValue
Molecular FormulaC₃₃H₃₃N₃O₃
Molecular Weight378.464 g/mol
LogP3.1102
Functional GroupsHydroxyl, Piperazine

Biological Activity

Research indicates that 3-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-yl)phenol exhibits significant biological activity, particularly in relation to neurotransmitter systems. Its structural similarity to known psychoactive compounds suggests potential applications in treating mood disorders such as depression and anxiety. Here are some key findings regarding its biological activity:

Antidepressant and Anxiolytic Effects
Preliminary studies suggest that this compound may interact with serotonin receptors and other neurotransmitter pathways, similar to other piperazine derivatives that have been shown to possess antidepressant properties. For instance, compounds like Duloxetine and Nefazodone, which share structural features with 3-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-yl)phenol, are recognized for their roles as selective serotonin-norepinephrine reuptake inhibitors and serotonin antagonists, respectively.

Interaction Studies

Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial for elucidating its biological activity. Interaction studies may include:

  • Receptor Binding Assays : To determine affinity for serotonin receptors.
  • Enzymatic Activity Tests : To assess potential effects on metabolic pathways.

Comparative Analysis with Similar Compounds

The following table compares 3-(4-(2-Hydroxy-3-(naphthalen-1-yloxy)propyl)piperazin-1-yl)phenol with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
DuloxetineNaphthalene ring with piperazineSelective serotonin-norepinephrine reuptake inhibitor
TrimetazidinePiperazine derivativeUsed for angina treatment; affects fatty acid oxidation
NefazodonePhenolic structure with piperazineSerotonin antagonist with antidepressant properties

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